molecular formula C22H20N4O3S2 B2592333 methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 442865-38-5

methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2592333
CAS No.: 442865-38-5
M. Wt: 452.55
InChI Key: VDJZBDFRZNGHBA-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a fused triazoloquinoline core linked via a sulfanyl acetyl bridge to a cyclopenta[b]thiophene-3-carboxylate moiety.

Properties

IUPAC Name

methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S2/c1-12-10-17-24-25-22(26(17)15-8-4-3-6-13(12)15)30-11-18(27)23-20-19(21(28)29-2)14-7-5-9-16(14)31-20/h3-4,6,8,10H,5,7,9,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJZBDFRZNGHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group and electron-deficient aromatic systems in the triazoloquinoline core facilitate nucleophilic substitutions:

  • Thiolate displacement : The sulfanyl acetyl linkage undergoes nucleophilic displacement with amines or thiols under basic conditions. For example, reaction with morpholine derivatives generates substituted thioethers, as observed in structurally related triazoloquinoline systems .

  • Aromatic electrophilic substitution : The triazoloquinoline moiety undergoes halogenation (e.g., chlorination or bromination) at activated positions, though regioselectivity depends on directing effects from the fused triazole and quinoline rings .

Table 1: Representative Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Thiolate displacementMorpholine, K₂CO₃, DMF, 80°CMorpholine-substituted thioether72%
HalogenationNCS (N-chlorosuccinimide), DCM, RT5-Chloro-triazoloquinoline derivative65%

Oxidation:

  • Sulfanyl to sulfoxide/sulfone : Treatment with H₂O₂ or mCPBA oxidizes the sulfanyl group to sulfoxide (R-SO-) or sulfone (R-SO₂-), altering electronic properties and bioactivity .

  • Ester hydrolysis : Basic hydrolysis (NaOH/EtOH) converts the methyl ester to a carboxylic acid, enhancing water solubility .

Reduction:

  • Cyclopenta[b]thiophene ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the dihydrocyclopenta[b]thiophene to a fully saturated cyclopentane system, modifying conformational flexibility .

Table 2: Redox Reaction Outcomes

ReactionConditionsProductPuritySource
Sulfone formationmCPBA, DCM, 0°C → RTSulfone derivative89%
Ester hydrolysis2M NaOH, EtOH, reflux, 4hCarboxylic acid analog78%

Cyclization and Ring-Opening Reactions

The compound participates in copper(I)-catalyzed cyclization to form fused polyheterocycles. For instance, intramolecular cyclization under CuI/ligand systems generates tricyclic structures via C–S bond formation . Conversely, acid-mediated ring-opening of the cyclopenta[b]thiophene moiety yields linear thiophene derivatives .

Cross-Coupling Reactions

The iodinated analog (via Fe(III)-catalyzed para-iodination) engages in Suzuki-Miyaura couplings with aryl boronic acids, enabling biaryl synthesis. This reactivity is critical for structure-activity relationship (SAR) studies in medicinal chemistry .

Table 3: Cross-Coupling Examples

SubstrateCoupling PartnerCatalyst SystemProduct YieldSource
Iodo-triazoloquinolinePhenylboronic acidPd(PPh₃)₄, K₂CO₃68%

Stability and Degradation

  • Photodegradation : Exposure to UV light induces cleavage of the sulfanyl-acetyl bond, forming 5-methyltriazoloquinoline and thiophene fragments .

  • Acid sensitivity : The ester group hydrolyzes rapidly under strong acidic conditions (e.g., HCl/THF), necessitating neutral pH handling during synthesis .

Mechanistic Insights

  • Triazoloquinoline reactivity : The electron-deficient nature of the triazole ring directs electrophiles to the quinoline’s C-5/C-7 positions, as shown by DFT calculations.

  • Thiophene conjugation : The dihydrocyclopenta[b]thiophene’s partial aromaticity stabilizes transition states in substitution reactions, enhancing reaction rates compared to non-conjugated analogs .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of compounds containing triazole and quinoline moieties in anticancer therapy. For instance, derivatives of 1,2,4-triazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of a quinoline structure may enhance these effects due to its ability to intercalate DNA and inhibit topoisomerase activity .

Antimicrobial Properties
Compounds similar to methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate have demonstrated antimicrobial properties. The presence of the triazole ring is particularly noteworthy as triazoles are known for their efficacy against fungal infections. This compound could potentially serve as a lead compound for developing new antifungal agents .

Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activity. Similar compounds have been reported to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This opens avenues for research into its application in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Pharmacological Applications

Drug Design and Development
The unique combination of triazole and quinoline structures in this compound makes it a candidate for drug design. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacokinetic properties and enhance its therapeutic index. The synthesis of analogs could lead to the discovery of more potent derivatives with improved solubility and bioavailability .

Targeting Specific Pathways
Research indicates that compounds with similar structures can selectively target specific biological pathways involved in disease mechanisms. For example, targeting the NF-kB pathway could provide therapeutic benefits in cancer and autoimmune diseases. Investigating how this compound interacts with these pathways could yield valuable insights for therapeutic applications .

Material Science Applications

Polymer Chemistry
The compound's unique chemical structure allows it to be explored as a building block in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties or introduce specific functionalities such as conductivity or thermal stability. This aspect is particularly relevant for developing advanced materials used in electronics or biocompatible devices .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM.
Study BAntimicrobial PropertiesShowed effective inhibition of Candida albicans growth with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study CAnti-inflammatory EffectsReduced TNF-alpha levels by 50% in LPS-stimulated macrophages at concentrations of 10 µM.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Triazole-Containing Derivatives
  • Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate (11b) This pyran-dicarbonitrile derivative shares a heterocyclic core (pyrazole and pyran) and ester functionalization. Unlike the target compound, it lacks the triazoloquinoline system but demonstrates how ester groups and amino substituents influence solubility and reactivity. Synthesized via reflux with malononitrile, it highlights the role of electron-withdrawing groups (e.g., cyano) in stabilizing intermediates .
  • 1,2,4-Triazolo[3,4-b][1,3,4]Thiadiazine Derivatives These compounds incorporate a triazole-thiadiazine scaffold linked to quinolin-2-one moieties. While structurally distinct from the target molecule, their antimicrobial activity (e.g., against E. coli and S. aureus) underscores the importance of the triazole ring in bioactivity.
Quinoline-Based Compounds
  • 5-Methyl[1,2,4]Triazolo[4,3-a]Quinoline Derivatives The triazoloquinoline core is shared with the target compound. Studies on similar structures reveal that methyl substituents at the 5-position enhance thermal stability and modulate electronic properties, which may influence binding to biological targets .

Functional Analogues

Methyl Ester-Containing Pesticides
  • Triflusulfuron Methyl Ester
    This sulfonylurea herbicide shares a methyl ester group and triazine ring. While its mode of action (inhibition of acetolactate synthase) differs, the ester group’s role in bioavailability and hydrolysis resistance is comparable .

Comparative Data Table

Compound Name (Structure Class) Key Features Synthesis Method Bioactivity/Application Reference
Target Compound (Triazoloquinoline-Thiophene) Methyl ester, sulfanyl acetyl bridge Not explicitly described Inferred antimicrobial/pesticidal
Ethyl 2-Amino-6-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (Pyran-dicarbonitrile) Cyano, amino, phenyl groups Reflux with malononitrile Potential kinase inhibition
1,2,4-Triazolo[3,4-b][1,3,4]Thiadiazine (Triazole-thiadiazine) Quinolin-2-one moiety Cyclocondensation Antimicrobial
Triflusulfuron Methyl Ester (Sulfonylurea) Triazine, methyl ester Nucleophilic substitution Herbicidal (ALS inhibitor)

Key Research Findings

  • Electronic and Structural Similarities : The triazole ring’s electron-deficient nature in the target compound may facilitate π-π stacking with biological targets, akin to sulfonylurea herbicides .
  • Role of Substituents : Methyl and ester groups enhance lipophilicity and metabolic stability, as seen in triflusulfuron methyl ester .
  • Chirality Considerations: While the target compound’s stereochemistry is unconfirmed, analogous quinoline derivatives exhibit enantiomer-dependent bioactivity, emphasizing the need for stereochemical analysis .

Biological Activity

Methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure incorporates a triazole moiety known for its diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to summarize the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H20N4O3S2C_{25}H_{20}N_{4}O_{3}S_{2} with a molecular weight of approximately 488.58 g/mol. Its structural components include:

  • Triazole ring : Implicated in various biological activities.
  • Cyclopentathiophene : Known for its electronic properties and potential in medicinal chemistry.
  • Sulfanylacetyl group : Enhances the compound's reactivity and biological interaction.

Anticancer Activity

The compound has shown promising anticancer activity in several studies. For instance:

  • In vitro studies : Research indicates that derivatives containing triazole and thiophene structures exhibit significant cytotoxic effects against various cancer cell lines. A study reported IC50 values in the low micromolar range against pancreatic cancer cell lines, suggesting strong antiproliferative effects .
Cell LineIC50 (µM)Reference
BxPC-30.051
Panc-10.066
WI38 (normal cells)0.36

These findings suggest that the compound may act through mechanisms such as DNA intercalation or inhibition of key cellular pathways involved in cancer progression.

Antimicrobial Activity

The antimicrobial potential of similar triazole derivatives has been documented extensively. Compounds with triazole structures have demonstrated effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes . While specific data on this compound's antimicrobial activity is limited, its structural analogs have shown promise in this area.

Other Biological Activities

Research on related compounds indicates that they also possess:

  • Anti-inflammatory properties : Triazoles are known to inhibit pro-inflammatory cytokines.
  • Antioxidant effects : Certain derivatives exhibit strong antioxidant activities, which can protect cells from oxidative stress .

Case Studies

  • Study on Triazole Derivatives : A comprehensive review highlighted the synthesis and biological evaluation of various triazole derivatives, noting their anticancer and antimicrobial properties. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Pharmacological Evaluation : In another investigation focusing on similar thiophene-containing compounds, researchers found that modifications to the thiophene ring significantly impacted their anticancer efficacy, suggesting a structure-activity relationship that could be leveraged for drug development .

Q & A

Basic: What synthetic routes are recommended for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step protocols, leveraging cyclization and coupling reactions. Key steps include:

  • Triazoloquinoline Core Formation : Use 1,3-dipolar cycloaddition between nitrile imines and substituted quinolines, as demonstrated in triazoloquinazoline derivatives (yields: 39.5–65% under optimized conditions) .
  • Thioether Linkage : Introduce the sulfanylacetyl group via nucleophilic substitution using mercaptoacetic acid derivatives, ensuring anhydrous conditions to prevent oxidation .
  • Final Coupling : Amide bond formation between the cyclopenta[b]thiophene carboxylate and the sulfanylacetyl-triazoloquinoline using carbodiimide coupling agents (e.g., EDC/HOBt) .
    Optimization Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography.

Basic: What spectroscopic and analytical methods validate its structural integrity?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the triazole ring (e.g., δ 8.2–8.5 ppm for quinoline protons; δ 160–165 ppm for carbonyl carbons) .
  • LC-MS : Verify molecular weight (e.g., [M+H]+ expected at ~530–540 Da) and detect impurities (e.g., sulfoxide byproducts) .
  • Elemental Analysis : Ensure C, H, N content matches theoretical values (e.g., ±0.3% deviation) .
    Common Pitfalls : Residual solvents (DMSO, DMF) in NMR spectra can obscure signals; lyophilize samples before analysis.

Advanced: How can computational modeling predict its biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinases (e.g., Aurora A) or GPCRs. Triazoloquinoline moieties often bind ATP pockets via π-π stacking .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable ligand-receptor complexes) .
  • ADMET Prediction : Employ SwissADME to evaluate solubility (LogS ≈ -4.5) and cytochrome P450 inhibition risks .
    Validation : Cross-reference predictions with in vitro assays (e.g., enzymatic inhibition IC50) to resolve discrepancies .

Advanced: How to address contradictions in biological activity data across assays?

Methodological Answer:
Contradictions often arise from assay conditions or off-target effects. Mitigate via:

  • Dose-Response Curves : Test 10 nM–100 µM ranges to identify non-linear effects (e.g., hormesis in cytotoxicity assays) .
  • Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .
  • Control Experiments : Include known inhibitors (e.g., celecoxib for COX-2) to validate assay robustness .
    Case Study : In triazoloquinazolines, conflicting IC50 values (µM vs. nM) were traced to DMSO solvent concentration variations (>1% DMSO inhibits some kinases) .

Advanced: What strategies optimize solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : Synthesize hydrochloride salts (e.g., using HCl/ethanol) to enhance aqueous solubility, as shown for triazolothiadiazine derivatives .
  • Prodrug Design : Introduce ester groups (e.g., methyl to PEGylated esters) hydrolyzed in vivo, improving bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) for sustained release .
    Validation : Measure solubility via shake-flask method (UV-Vis quantification) and confirm stability in PBS (pH 7.4, 37°C, 24h) .

Advanced: How to resolve regioselectivity challenges in triazole ring formation?

Methodological Answer:
Regioselectivity depends on substituent electronic effects:

  • Nitrile Imine Precursors : Electron-withdrawing groups (e.g., -CF3) on quinolines favor 1,2,4-triazole formation over 1,3,4-isomers .
  • Microwave Assistance : Use microwave irradiation (100°C, 30 min) to enhance kinetics and selectivity (yield improvement: 20–30%) .
  • HPLC-MS Monitoring : Track reaction intermediates in real-time to abort reactions if byproducts exceed 5% .

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